Cas no 1111103-56-0 (5-(2,5-dimethoxyphenyl)-1H-pyrimidin-2-one)

5-(2,5-dimethoxyphenyl)-1H-pyrimidin-2-one 化学的及び物理的性質
名前と識別子
-
- 5-(2,5-dimethoxyphenyl)-1H-pyrimidin-2-one
- MFCD11876761
- 5-(2,5-DIMETHOXYPHENYL)-2-HYDROXYPYRIMIDINE
- 1111103-56-0
- 5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95%
- DTXSID50680851
- 5-(2,5-Dimethoxyphenyl)pyrimidin-2-ol
- 5-(2,5-Dimethoxyphenyl)pyrimidin-2(1H)-one
-
- MDL: MFCD11876761
- インチ: InChI=1S/C12H12N2O3/c1-16-9-3-4-11(17-2)10(5-9)8-6-13-12(15)14-7-8/h3-7H,1-2H3,(H,13,14,15)
- InChIKey: GKMYJPBLJVPULB-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 232.08479225Da
- どういたいしつりょう: 232.08479225Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 352
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
5-(2,5-dimethoxyphenyl)-1H-pyrimidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB322888-5g |
5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95%; . |
1111103-56-0 | 95% | 5g |
€1159.00 | 2025-02-16 | |
abcr | AB322888-5 g |
5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95%; . |
1111103-56-0 | 95% | 5g |
€1159.00 | 2023-04-26 |
5-(2,5-dimethoxyphenyl)-1H-pyrimidin-2-one 関連文献
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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8. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
5-(2,5-dimethoxyphenyl)-1H-pyrimidin-2-oneに関する追加情報
Comprehensive Overview of 5-(2,5-dimethoxyphenyl)-1H-pyrimidin-2-one (CAS No. 1111103-56-0)
5-(2,5-dimethoxyphenyl)-1H-pyrimidin-2-one (CAS No. 1111103-56-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This heterocyclic molecule features a pyrimidin-2-one core substituted with a 2,5-dimethoxyphenyl group, making it a valuable scaffold for drug discovery and medicinal chemistry applications. Its unique structure combines aromatic and heteroaromatic moieties, offering diverse reactivity and potential biological activities.
The compound's CAS number 1111103-56-0 serves as a unique identifier in chemical databases, facilitating precise tracking in regulatory and research contexts. Researchers frequently investigate 5-(2,5-dimethoxyphenyl)-1H-pyrimidin-2-one for its potential as a building block in synthesizing more complex molecules, particularly in developing kinase inhibitors or modulators of cellular signaling pathways. Its methoxy groups and pyrimidinone ring contribute to both lipophilicity and hydrogen-bonding capacity, critical factors in drug design.
Recent trends in pharmaceutical innovation have heightened interest in pyrimidine derivatives like this compound. With the rise of personalized medicine and targeted therapies, molecules containing dimethoxyphenyl and pyrimidinone moieties are being explored for their potential in treating various conditions. The compound's structural features align with current research priorities in fragment-based drug discovery, where smaller molecular fragments are optimized into lead compounds.
Synthetic accessibility is another advantage of 5-(2,5-dimethoxyphenyl)-1H-pyrimidin-2-one. The compound can be prepared through well-established organic transformations, allowing for efficient scale-up in laboratory settings. Researchers often employ palladium-catalyzed cross-coupling reactions or condensation strategies to construct the pyrimidin-2-one core while introducing the aryl substitution pattern. These synthetic routes are frequently optimized for yield and purity, as documented in various patent applications and research publications.
From a physicochemical perspective, CAS 1111103-56-0 exhibits properties typical of moderately polar heterocycles. The compound's solubility profile—showing limited water solubility but good organic solvent compatibility—makes it suitable for various formulation approaches. Its molecular weight and logP value fall within ranges preferred for drug-like molecules, contributing to its pharmaceutical relevance. These characteristics are particularly important when considering the compound's potential as a precursor in prodrug development.
The scientific community continues to explore novel applications for 5-(2,5-dimethoxyphenyl)-1H-pyrimidin-2-one, with particular interest in its potential interactions with biological targets. Computational chemistry studies often utilize this compound as a model system for investigating molecular recognition patterns or binding affinity predictions. Such in silico analyses complement experimental work, accelerating the identification of promising therapeutic candidates derived from this chemical scaffold.
Quality control and analytical characterization of 1111103-56-0 typically involve advanced techniques like HPLC, mass spectrometry, and NMR spectroscopy. These methods ensure batch-to-batch consistency and verify the compound's structural integrity—critical requirements for research applications. The proton NMR spectrum of this compound displays characteristic patterns for both the aromatic protons and the pyrimidinone NH, serving as diagnostic features for identity confirmation.
In the context of green chemistry initiatives, synthetic approaches to 5-(2,5-dimethoxyphenyl)-1H-pyrimidin-2-one have evolved to minimize environmental impact. Recent methodologies emphasize atom economy, reduced solvent usage, and catalytic processes that align with sustainable chemistry principles. These advancements address growing concerns about the ecological footprint of pharmaceutical manufacturing while maintaining efficient access to this valuable chemical intermediate.
The intellectual property landscape surrounding CAS 1111103-56-0 reflects its commercial potential. Numerous patent applications disclose derivatives and synthetic methods related to this core structure, particularly in therapeutic areas like inflammation and metabolic disorders. This patent activity underscores the compound's importance as a starting point for developing novel bioactive molecules with improved pharmacological profiles.
Future research directions for 5-(2,5-dimethoxyphenyl)-1H-pyrimidin-2-one may explore its potential in emerging fields such as proteolysis-targeting chimeras (PROTACs) or covalent inhibitor design. The compound's modular structure allows for strategic modifications that could enable these advanced therapeutic modalities. As the understanding of structure-activity relationships deepens, researchers anticipate discovering new applications for this versatile chemical entity in both academic and industrial settings.
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